2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
CAS No.: 478047-57-3
Cat. No.: VC7362798
Molecular Formula: C13H12N2OS
Molecular Weight: 244.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478047-57-3 |
|---|---|
| Molecular Formula | C13H12N2OS |
| Molecular Weight | 244.31 |
| IUPAC Name | 2-[(E)-2-phenylethenyl]-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C13H12N2OS/c1-2-10-17-13-15-14-12(16-13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+ |
| Standard InChI Key | KNCUAPLKRWYIMR-CMDGGOBGSA-N |
| SMILES | C=CCSC1=NN=C(O1)C=CC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. At position 2, an allylsulfanyl group () is attached, while position 5 is substituted with a trans-styryl group (). The (E)-configuration of the styryl moiety is confirmed by its InChIKey (KNCUAPLKRWYIMR-CMDGGOBGSA-N), which specifies the stereochemistry .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-[(E)-2-Phenylethenyl]-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |
| SMILES | C=CCSC1=NN=C(O1)/C=C/C2=CC=CC=C2 |
| InChI | InChI=1S/C13H12N2OS/c1-2-10-17-13-15-14-12(16-13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+ |
| XLogP3 | 2.8 |
| Topological Polar Surface Area | 64.2 Ų |
Physicochemical Characteristics
The compound exhibits moderate lipophilicity () and a polar surface area of 64.2 Ų, indicative of limited water solubility but sufficient permeability for cellular uptake . Its molecular weight (244.31 g/mol) falls within the acceptable range for drug-like molecules, as per Lipinski’s rule of five.
Synthesis and Derivative Development
General Oxadiazole Synthesis Pathways
While no explicit synthesis route for this compound is documented, 1,3,4-oxadiazoles are typically synthesized via:
-
Cyclodesulfurization of Acylthiosemicarbazides: Reaction of acylthiosemicarbazides with dehydrating agents like or .
-
Electrochemical Oxidation: Oxidation of semicarbazones in the presence of an electrolyte, yielding oxadiazoles with good regioselectivity.
Functionalization Strategies
The allylsulfanyl group provides a reactive site for further modifications. For example:
-
Thiol-Ene Reactions: The allyl group can undergo radical-mediated coupling with thiols to introduce diverse substituents.
-
Nucleophilic Substitution: The sulfur atom may participate in displacement reactions with alkyl halides or aryl boronic acids.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
Experimental solubility data are unavailable, but computational predictions suggest poor aqueous solubility due to the hydrophobic styryl and allyl groups. Stability under physiological conditions remains unstudied, though the oxadiazole ring is generally resistant to hydrolysis.
ADME Properties
-
Absorption: Moderate lipophilicity () favors passive diffusion across biological membranes.
-
Metabolism: The allylsulfanyl group may undergo glutathione conjugation or oxidative metabolism via cytochrome P450 enzymes.
Future Research Directions
-
Antiviral Screening: Evaluate inhibitory activity against dengue, Zika, and other flaviviruses.
-
Synthetic Optimization: Develop scalable synthesis routes and explore derivatives with enhanced potency or solubility.
-
Material Characterization: Investigate optoelectronic properties for OLED or photovoltaic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume